The synthesis of Ytracis involves several key steps to ensure the purity and efficacy of the Yttrium-90 chloride solution. The primary method includes dissolving Yttrium chloride in dilute hydrochloric acid (0.04 M) to minimize hydrolysis during the production process. This solution is then calibrated to achieve specific activity levels, typically ranging from 0.1 to 300 gigabecquerels per milliliter .
Ytracis consists primarily of Yttrium-90 chloride, with its molecular formula represented as . The structure features a central Yttrium atom coordinated with three chloride ions. This coordination geometry is crucial for its stability and reactivity in subsequent applications.
Ytracis participates in various chemical reactions primarily during the radiolabelling process. The key reactions involve:
These reactions are carefully controlled to ensure that the radiopharmaceuticals maintain their intended therapeutic properties.
The mechanism of action of Ytracis revolves around its ability to deliver targeted radiation therapy directly to cancer cells. Once radiolabelled with Yttrium-90, the carrier molecules bind specifically to tumor cells, allowing for localized radiation exposure that destroys malignant tissues while sparing surrounding healthy cells.
This targeted approach enhances treatment efficacy while minimizing systemic toxicity.
Ytracis exhibits several notable physical and chemical properties:
These properties are critical for ensuring the safety and effectiveness of the product during storage and application.
Ytracis has significant applications in medical science, particularly in oncology:
The ability to deliver localized radiation makes it an invaluable tool in modern cancer treatment protocols, contributing to improved patient outcomes through precision medicine approaches.
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5